NSD3-IN-3
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H17N5O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18) |
Clave InChI |
CPVQNKHOVSEOTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCN2C3=C(C(=NC=N3)N)NC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Solubilidad |
20.1 [ug/mL] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NSD3 Inhibition
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Guide on the Mechanism of Action of Nuclear Receptor Binding SET Domain Protein 3 (NSD3) Inhibitors
While specific information regarding a compound designated "NSD3-IN-3" is not available in the public domain, this guide provides a detailed overview of the mechanism of action of well-characterized inhibitors of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3), with a focus on BI-9321, a first-in-class chemical probe that targets the PWWP1 domain of NSD3.
Introduction to NSD3 as a Therapeutic Target
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1] The gene encoding NSD3 is located in the 8p11-p12 amplicon, a region frequently amplified in various cancers, including breast, lung, and colon cancer.[1][2] NSD3 exists in multiple isoforms, primarily a full-length, catalytically active form (NSD3L) and a short form (NSD3S) that lacks the methyltransferase SET domain.[1][3] Both isoforms are implicated in cancer progression, making NSD3 an attractive therapeutic target.[1]
-
NSD3 Long Isoform (NSD3L): Contains the catalytic SET domain responsible for mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2).[4] This activity is associated with transcriptional activation. NSD3L can also methylate non-histone proteins, such as EGFR, activating downstream signaling pathways like the ERK pathway.[5] It is involved in driving oncogenesis through pathways including NOTCH, mTOR, and EGFR signaling.[2][5]
-
NSD3 Short Isoform (NSD3S): Lacks the SET domain but retains the N-terminal PWWP1 domain.[1] It functions as an adaptor protein, linking the bromodomain-containing protein BRD4 to the chromatin remodeler CHD8, and is essential for the viability of certain cancer cells, such as in acute myeloid leukemia (AML).[6]
The dual oncogenic roles of both NSD3 isoforms, through methyltransferase-dependent and independent mechanisms, underscore the therapeutic potential of inhibiting its function.
The PWWP1 Domain: A Druggable Node in NSD3
The PWWP domain is a protein module that recognizes and binds to methylated histone tails, acting as a "reader" of epigenetic marks.[7] The N-terminal PWWP1 domain is present in both NSD3L and NSD3S and is crucial for their recruitment to chromatin.[8] It specifically recognizes histone H3 methylated at lysine 36 (H3K36me2/3).[5] The essential role of the PWWP1 domain in the function of both NSD3 isoforms makes it a compelling target for therapeutic intervention.[6][8]
Mechanism of Action of BI-9321: A Selective NSD3-PWWP1 Antagonist
BI-9321 is a potent and selective chemical probe that acts as an antagonist of the NSD3-PWWP1 domain.[9] Its mechanism of action is centered on its ability to bind to the methyl-lysine binding pocket of the PWWP1 domain, thereby competitively inhibiting the interaction between NSD3 and methylated histones.[8][10]
By occupying this binding site, BI-9321 effectively displaces both NSD3L and NSD3S from their chromatin targets.[10] This leads to the disruption of their downstream oncogenic functions:
-
Inhibition of NSD3L: Prevents the localization of the methyltransferase domain to specific gene loci, thereby altering gene expression programs regulated by H3K36 methylation.
-
Inhibition of NSD3S: Disrupts its scaffolding function, preventing the recruitment of key oncogenic partners like BRD4 and CHD8 to chromatin.[6]
A significant consequence of NSD3 inhibition by BI-9321 is the downregulation of key oncogenes, most notably MYC.[6][8] In MOLM-13 acute myeloid leukemia cells, treatment with BI-9321 leads to a reduction in Myc messenger RNA expression and a decrease in cell proliferation.[8][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for the NSD3-PWWP1 inhibitor BI-9321 and related compounds.
Table 1: In Vitro Binding Affinity and Cellular Activity of BI-9321
| Compound | Target Domain | Assay Type | Parameter | Value | Reference(s) |
| BI-9321 | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 166 nM | [9][12] |
| NSD3-PWWP1 | TR-FRET | Affinity | >500-fold weaker than BI-9321 | [10] | |
| NSD3-PWWP1 | NanoBRET Cellular Assay (U2OS cells) | IC50 | 1.2 µM | [9][12] | |
| BI-9466 (Negative Control) | NSD3-PWWP1 | SPR | Affinity | >200-fold less active than BI-9321 | [9] |
Table 2: Cellular Effects of NSD3-PWWP1 Inhibition by BI-9321
| Cell Line | Cancer Type | Assay | Effect | Parameter | Value | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | Reduced Proliferation | IC50 | 26.8 ± 4.4 µM | [6] |
| RN2 | Acute Myeloid Leukemia | Cell Viability | Reduced Proliferation | IC50 | 13 ± 2 µM | [6] |
| MOLM-13 | Acute Myeloid Leukemia | Gene Expression | Myc mRNA downregulation | - | Significant reduction | [8][11] |
Signaling Pathways and Experimental Workflows
Visualizing NSD3 Isoforms and the Action of PWWP1 Inhibition
Proposed Signaling Pathway of NSD3 Inhibition
Experimental Workflow for Characterizing an NSD3-PWWP1 Inhibitor
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the inhibitor to the purified NSD3-PWWP1 domain.
-
Methodology:
-
Immobilize the purified recombinant NSD3-PWWP1 protein onto a sensor chip surface (e.g., CM5 chip).
-
Prepare a dilution series of the test compound (e.g., BI-9321) in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor surface and a reference flow cell.
-
Measure the change in the SPR signal (response units) over time to monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
NanoBRET™ Target Engagement Assay
-
Objective: To measure the engagement of the inhibitor with the NSD3-PWWP1 domain in a live-cell context.[6]
-
Methodology:
-
Co-transfect cells (e.g., U2OS) with two plasmids: one encoding the NSD3-PWWP1 domain fused to NanoLuc® luciferase and another encoding histone H3 fused to HaloTag®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will bind to the HaloTag®-H3, serving as the energy acceptor.
-
Add the NanoBRET™ Nano-Glo® Substrate, which is converted by NanoLuc®-NSD3-PWWP1 to produce a luminescent signal (donor).
-
In the absence of an inhibitor, the proximity of the donor and acceptor due to the NSD3-PWWP1/H3 interaction results in Bioluminescence Resonance Energy Transfer (BRET).
-
Treat the cells with a serial dilution of the test compound (e.g., BI-9321).
-
Measure both the donor and acceptor emission signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the HaloTag®-H3 from the NanoLuc®-NSD3-PWWP1 by the inhibitor.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.[6]
-
Cell Viability Assay (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.[6]
-
Methodology:
-
Seed cancer cells (e.g., MOLM-13) in multi-well plates.
-
Add a serial dilution of the test compound to the wells.
-
Add the RealTime-Glo™ MT Cell Viability Reagent, which contains a pro-substrate that is reduced by viable cells to generate a luminescent signal.
-
Incubate the plates and measure luminescence at various time points.
-
The luminescent signal is proportional to the number of viable cells.
-
Plot the signal against the compound concentration to determine the IC50 for cell viability.[6]
-
Conclusion
The inhibition of NSD3, particularly through targeting the PWWP1 domain, represents a promising therapeutic strategy for cancers dependent on its activity. Chemical probes like BI-9321 have been instrumental in elucidating the mechanism of action, which involves the disruption of NSD3's chromatin localization and the subsequent downregulation of key oncogenic drivers like MYC. The development of novel therapeutic modalities, such as PROTACs based on PWWP1 binders, further highlights the potential of targeting this crucial epigenetic regulator.[13][14] This guide provides a foundational understanding of the core mechanisms and experimental approaches necessary for the continued development of NSD3-targeted therapies.
References
- 1. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 10. opnme.com [opnme.com]
- 11. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
NSD3-IN-3: A Potent Inhibitor of the NSD Family of Histone Methyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36). Aberrant NSD3 activity has been implicated in the pathogenesis of various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, making it an attractive therapeutic target. NSD3-IN-3 is a small molecule inhibitor that has demonstrated potent activity against the NSD family of enzymes, offering a valuable tool for studying the biological functions of NSD3 and as a potential starting point for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of the SET domain of the NSD family of proteins. While not exclusively selective for NSD3, it demonstrates significant inhibitory activity against both NSD2 and NSD3.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| NSD2-SET | 0.81[1] |
| NSD3-SET | 0.84[1] |
The inhibition of NSD3 by this compound leads to a downstream reduction in the levels of histone H3 lysine 36 dimethylation (H3K36me2), a key epigenetic mark deposited by NSD3. This modulation of the epigenetic landscape subsequently affects the expression of NSD3-target genes, ultimately impacting cellular processes such as cell cycle progression and survival.
In cellular assays, this compound has been shown to induce S-phase cell cycle arrest and promote apoptosis in non-small cell lung cancer cell lines.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro NSD3 Enzymatic Assay (IC50 Determination)
This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the NSD3 SET domain.
Materials:
-
Recombinant human NSD3-SET domain
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)
-
FlashPlate®
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant NSD3-SET domain, and the histone H3 peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a FlashPlate® and incubate for 1 hour to allow the biotinylated peptide to bind to the plate.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of H3K36 Dimethylation
This protocol describes the detection of changes in global H3K36me2 levels in cells treated with this compound.
Materials:
-
Non-small cell lung cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 48-72 hours.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Non-small cell lung cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells and treat with this compound or DMSO as described for the western blot protocol.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Non-small cell lung cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Seed and treat cells with this compound or DMSO.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NSD3 and a typical experimental workflow for evaluating this compound.
Caption: NSD3-mediated H3K36me2 regulates cancer-associated signaling pathways.
Caption: Workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the NSD family of histone methyltransferases. Its ability to inhibit NSD3's catalytic activity, reduce H3K36me2 levels, and induce cell cycle arrest and apoptosis underscores the therapeutic potential of targeting this epigenetic regulator in cancer. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of oncology research. Further optimization of this compound to improve its selectivity and drug-like properties could lead to the development of a novel class of epigenetic cancer therapies.
References
An In-depth Technical Guide to the Downstream Targets of NSD3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: NSD3 as a Therapeutic Target
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2).[1][2] Located on chromosome 8p11-12, a region frequently amplified in various cancers, NSD3 has emerged as a critical oncogenic driver.[1][3][4] Its overexpression is linked to the pathogenesis of numerous malignancies, including breast, lung, pancreatic, and bladder cancers, often correlating with poor patient prognosis.[5][6][7][8]
NSD3 exists in multiple isoforms, principally a full-length, catalytically active long isoform (NSD3L) and a short isoform (NSD3S) that lacks the catalytic SET domain but functions as a crucial scaffolding protein.[9][10] Both isoforms contribute to tumorigenesis through distinct but sometimes overlapping mechanisms. NSD3L's methyltransferase activity directly alters the chromatin landscape to regulate gene expression, while NSD3S acts as an adaptor, recruiting other oncogenic proteins like BRD4, CHD8, and MYC to chromatin.[9][10]
Given its central role in driving oncogenic transcriptional programs, NSD3 is an attractive target for cancer therapy.[7][11] Inhibition of NSD3, either through direct catalytic inhibition, degradation, or silencing of its expression, disrupts these programs, leading to anti-tumor effects. This guide explores the key downstream molecular targets and pathways affected by NSD3 inhibition, providing quantitative data and detailed experimental protocols for researchers in the field.
Downstream Signaling Pathways Modulated by NSD3 Inhibition
NSD3 inhibition impacts several critical cancer-associated signaling pathways by altering the expression and activity of key pathway components. The primary mechanism involves the modulation of H3K36 methylation at target gene loci, leading to changes in transcription.
NOTCH Signaling Pathway
In breast cancer, the long isoform of NSD3 (NSD3L) cooperates with EZH2 and RNA polymerase II to increase H3K36me2/3 levels at genes integral to the NOTCH signaling pathway.[5][12] This epigenetic modification leads to the transactivation of NOTCH receptors, their ligands, and the processing enzyme ADAM12.[5] The subsequent activation of NOTCH signaling promotes the nuclear accumulation of the NOTCH intracellular domain (NICD), which in turn transcriptionally represses E-cadherin, a key event in inducing epithelial-mesenchymal transition (EMT) and promoting cancer stemness and metastasis.[5] Inhibition of NSD3's catalytic activity, therefore, represents a strategy to suppress this oncogenic axis.[5]
EGFR/ERK Signaling Pathway
NSD3 can directly mono-methylate the EGFR kinase domain, which enhances its kinase activity even without ligand binding.[12] This leads to the activation of the downstream ERK signaling pathway, promoting cell cycle progression in squamous cell carcinoma of the head and neck (SCCHN).[12] In colorectal cancer, NSD3 overexpression activates the ERK1/2 signaling pathway to stimulate cell proliferation and migration.[13] Inhibition of NSD3 can, therefore, attenuate this signaling cascade, reducing cancer cell growth.
STAT3 Signaling and Glycolysis
In lung adenocarcinoma, NSD3 has been shown to act as a non-epigenetic regulator that suppresses glycolysis.[14][15] It forms a trimeric complex with protein phosphatase PPP1CB and phosphorylated STAT3 (p-STAT3).[15] This interaction facilitates the dephosphorylation of p-STAT3 by PPP1CB, leading to reduced transcription of the glycolysis enzyme Hexokinase 2 (HK2).[15] Consequently, NSD3 inhibition in this context could paradoxically enhance glycolysis by relieving the suppression of the STAT3/HK2 axis. This highlights the context-dependent nature of NSD3's function.
MYC and mTOR Signaling
In squamous cell lung cancer (LUSC), NSD3 activity is linked to the upregulation of hallmark gene sets for MYC targets and mTOR signaling.[3] Furthermore, the NSD3S isoform can interact with and stabilize the MYC oncoprotein.[16][17] Degradation of NSD3 using a PROTAC (MS9715) leads to the suppression of cMyc-related gene sets, indicating that targeting NSD3 can dismantle the associated MYC oncogenic node.[16]
Quantitative Effects of NSD3 Inhibition
The inhibition or depletion of NSD3 leads to quantifiable changes in cellular processes and molecular endpoints. These include effects on gene expression, histone methylation, and cell viability.
Table 1: Effects of NSD3 Depletion on Gene Expression
| Cancer Type | Method | No. of Downregulated Genes | No. of Upregulated Genes | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Osteosarcoma | siRNA | 305 | 244 | - | Negative regulation of signal transduction | [2] |
| Breast Cancer | shRNA | - | - | Stem/progenitor cells, proliferation, invasion, metastasis | - | [5] |
| EOL-1 Leukemia | PROTAC (MS9715) | - | - | cMyc-related gene sets | - | [16] |
Table 2: IC₅₀ Values of Selected NSD3 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (NSD3) | Cell-based Effects | Reference |
| BIX-01294 | NSD1, NSD2, NSD3 | 95 ± 53 µM | - | [18] |
| NSD-IN-3 | NSD2, NSD3 | 0.84 µM | Induces S-phase arrest and apoptosis in NSCLC cells | [19] |
| SLN479 | NSD3 (selective) | Potent | Anti-proliferative activity in NSD3-dependent breast cancer cells | [6] |
Experimental Protocols for Studying NSD3 Downstream Targets
Reproducible and robust experimental design is critical for elucidating the downstream effects of NSD3 inhibition. Below are detailed methodologies for key experiments.
General Experimental Workflow
The process of identifying downstream targets typically involves perturbing NSD3 function in a relevant cancer cell line, followed by genome-wide analyses to measure changes in the transcriptome and epigenome.
RNA Sequencing (RNA-seq) for Transcriptomic Profiling
This protocol is adapted from methodologies described for NSD3 knockdown studies.[2][16]
-
Cell Culture and Treatment: Culture human osteosarcoma (HOS) or leukemia (EOL-1) cells under standard conditions. For knockdown, transfect cells with NSD3-specific siRNA or a non-targeting control using a suitable lipid-based reagent. For inhibitor studies, treat cells with the compound (e.g., 2.5 µM MS9715) or DMSO control for the desired duration (e.g., 96 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-150 bp paired-end reads.
-
Data Analysis:
-
Perform quality control on raw reads using FastQC.
-
Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR or MapSplice.[16]
-
Quantify gene expression counts using tools such as RSEM or featureCounts.[16]
-
Perform differential expression analysis between NSD3-inhibited and control samples using packages like DESeq2 or edgeR in R.
-
Identify differentially expressed genes (DEGs) based on a statistical cutoff (e.g., adjusted p-value < 0.01 and fold-change > 1.5).[16]
-
Perform Gene Set Enrichment Analysis (GSEA) and Gene Ontology (GO) term enrichment analysis to identify affected pathways and biological processes.[2][5]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol allows for the genome-wide mapping of H3K36me2 marks that are altered upon NSD3 inhibition.[4]
-
Cell Culture and Cross-linking: Culture cells (e.g., LUSC cell lines) with or without NSD3 inhibition. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest cells, lyse them, and sonicate the nuclear fraction to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K36me2. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and sequence on a suitable platform.
-
Data Analysis: Align reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K36me2 enrichment, comparing NSD3-inhibited samples to controls to find differential peaks.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to validate interactions between NSD3 and its binding partners, which may be disrupted by inhibition.[20]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., NSD3 or a partner like BRD4) or a control IgG overnight.
-
Immune Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.
-
Washing and Elution: Wash the beads multiple times with Co-IP buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (the "prey"). The presence of a band in the specific IP lane, but not the control IgG lane, confirms the interaction.
Conclusion
NSD3 is a multifaceted oncogenic protein whose inhibition disrupts cancer cell signaling and transcription on a global scale. The downstream consequences of targeting NSD3 are context-dependent but frequently converge on critical pathways regulating cell proliferation, survival, metabolism, and metastasis, including the NOTCH, EGFR/ERK, and MYC signaling axes. By altering the H3K36me2 landscape, NSD3 inhibition rewires oncogenic gene expression programs, leading to potent anti-tumor effects. The continued exploration of these downstream targets using the robust methodologies outlined in this guide will be crucial for developing effective NSD3-targeted therapies and identifying patient populations most likely to benefit.
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSD3, a member of nuclear receptor‐binding SET domain family, is a potential prognostic biomarker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Downregulation of NSD3 (WHSC1L1) inhibits cell proliferation and migration via ERK1/2 deactivation and decreasing CAPG expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NSD3 nuclear receptor binding SET domain protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. life-science-alliance.org [life-science-alliance.org]
Early-Stage Research on NSD3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a critical role in chromatin regulation and gene expression.[1] NSD3 primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), a mark associated with active transcription.[1][2] The NSD3 gene is frequently amplified or overexpressed in various cancers, including breast, lung, and pancreatic cancer, making it an attractive therapeutic target.[1][3] Early-stage research has led to the development of several small molecule inhibitors targeting different domains of the NSD3 protein. This technical guide provides an in-depth overview of the preclinical research on these emerging NSD3 inhibitors, with a focus on NSD3-IN-1 and its analogs.
While the specific compound "NSD3-IN-3" does not appear in the reviewed literature, "NSD3-IN-1" is a known early-stage inhibitor. It is plausible that "this compound" is a typographical error or a less common designation. This guide will focus on the publicly available data for known NSD3 inhibitors.
Core Compound Profiles: NSD3-IN-1 and Analogs
NSD3 inhibitors can be broadly categorized based on their mechanism of action and the domain they target. The primary targets include the catalytic SET domain, responsible for the methyltransferase activity, and the PWWP1 domain, a "reader" domain that recognizes methylated histones.
| Compound | Target Domain | Mechanism of Action | In Vitro Potency | Cellular Potency | Reference |
| NSD3-IN-1 | SET Domain | Catalytic Inhibition | IC50: 28.58 µM | Not Reported | [4] |
| BI-9321 | PWWP1 Domain | Antagonist of Histone Interaction | Kd: 166 nM | IC50: 1.2 µM (NanoBRET) | [5][6][7] |
| Compound 13i | SET Domain | Catalytic Inhibition (Bivalent Binding) | IC50: 287 µM | GI50: 36.5 µM (JIMT1 cells) | [8][9] |
| BT5 | SET Domain | Covalent Irreversible Inhibition | Low µM range | On-target activity in leukemia cells | [10][11][12] |
| SZ881 | SET Domain | Covalent Irreversible Inhibition | Low µM range | Anti-proliferative activity in breast cancer cells | [13] |
| SLN479 | SET Domain | Covalent Irreversible Inhibition | Potent and selective for NSD3 | Anti-proliferative activity in a NSD3-dependent breast cancer cell line | [13] |
| Compound 3 | SET Domain | Catalytic Inhibition | IC50: 0.84 µM | 100 nM (inhibition of H3K36me2) | [14] |
Signaling Pathways Involving NSD3
NSD3 is implicated in several oncogenic signaling pathways, often through its interaction with other key regulatory proteins like BRD4. Its enzymatic activity and scaffolding function contribute to the activation of pathways such as NOTCH and mTOR.
Caption: Overview of NSD3's role in key oncogenic signaling pathways.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the enzymatic activity of NSD3 by measuring the transfer of a radiolabeled methyl group to a histone substrate.
Materials:
-
Recombinant NSD3 enzyme
-
Histone H3 or nucleosome substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
5x Methylation buffer (e.g., 250 mM Tris-HCl pH 8.5, 50 mM DTT)
-
4x SDS-PAGE loading buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the methylation buffer, [3H]-SAM, and the histone substrate in a microcentrifuge tube.
-
Add the NSD3 inhibitor (e.g., NSD3-IN-1) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant NSD3 enzyme.
-
Incubate the reaction at 30°C for 1-2 hours.[15]
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[15]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining.
-
Excise the histone bands, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter to determine the level of methylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a standard in vitro histone methyltransferase assay.
NanoBRET™ Cellular Assay for Target Engagement
This assay measures the ability of a compound to disrupt the interaction between a target protein and its binding partner within living cells. It is particularly useful for assessing the cellular potency of inhibitors targeting reader domains like the PWWP1 domain of NSD3.[6][16]
Materials:
-
HEK293 or U2OS cells
-
Plasmids for expressing NanoLuc®-NSD3 and HaloTag®-Histone H3 fusion proteins
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Microplate reader capable of measuring luminescence at two wavelengths
Protocol:
-
Co-transfect cells with the NanoLuc®-NSD3 and HaloTag®-Histone H3 expression plasmids.
-
Plate the transfected cells into the assay plates and allow them to attach.
-
Add the NSD3 inhibitor (e.g., BI-9321) at various concentrations to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells to generate the luminescent signal from the NanoLuc® fusion.
-
Measure the luminescence at the donor wavelength (~460 nm) and the acceptor wavelength (~618 nm) using a microplate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the inhibitor concentration.
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Conclusion and Future Directions
The development of small molecule inhibitors targeting NSD3 is still in its early stages. While several compounds have been identified with varying mechanisms of action and potencies, significant research is needed to advance these to clinical candidates. The current inhibitors, such as NSD3-IN-1 and BI-9321, serve as valuable tool compounds for further elucidating the biological roles of NSD3 in cancer and other diseases.
Future research should focus on:
-
Improving the potency and selectivity of existing inhibitor scaffolds.
-
Developing inhibitors with favorable pharmacokinetic properties for in vivo studies.
-
Further exploring the therapeutic potential of targeting different domains of NSD3.
-
Identifying predictive biomarkers to select patient populations most likely to respond to NSD3-targeted therapies.
This technical guide provides a summary of the current landscape of early-stage NSD3 inhibitor research. As this field evolves, new data on more potent and selective compounds, as well as a deeper understanding of the underlying biology, will be crucial for the successful clinical translation of NSD3-targeted therapies.
References
- 1. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibition of NSD1 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 16. eubopen.org [eubopen.org]
Methodological & Application
Application Notes and Protocols for NSD3-IN-3 Treatment of Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3), also known as WHSC1L1, is a histone methyltransferase that plays a critical role in the regulation of gene expression. Specifically, it catalyzes the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3).[1][2] In breast cancer, NSD3 is frequently amplified and its overexpression is correlated with poor prognosis, tumor initiation, and metastatic progression.[1][3] The long isoform of NSD3 (NSD3L) activates the NOTCH signaling pathway through H3K36 methylation, leading to epithelial-mesenchymal transition (EMT) and the expansion of cancer stem cells.[1][3][4] Given its oncogenic role, NSD3 has emerged as a promising therapeutic target for the treatment of aggressive breast cancers.
NSD-IN-3 is a potent and selective inhibitor of the NSD family of proteins, with inhibitory activity against the SET domain of NSD2 and NSD3.[5] While specific data on the effects of NSD-IN-3 on breast cancer cell lines are not yet available in the public domain, its known mechanism of action suggests it could be a valuable tool for studying the role of NSD3 in breast cancer and for evaluating its therapeutic potential. NSD-IN-3 has been shown to inhibit H3K36 dimethylation and induce S-phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[5]
These application notes provide an overview of the potential applications of NSD-IN-3 in breast cancer research and detailed protocols for its use in key in vitro assays.
Data Presentation
Disclaimer: The following quantitative data for NSD-IN-3 was generated using non-small cell lung cancer cell lines. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific breast cancer cell line of interest.
| Compound | Target | IC50 (µM) | Cell Line | Assay | Reference |
| NSD-IN-3 | NSD2-SET | 0.81 | N/A | Biochemical Assay | [5] |
| NSD-IN-3 | NSD3-SET | 0.84 | N/A | Biochemical Assay | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the NSD3 signaling pathway in breast cancer and a general experimental workflow for evaluating the effects of NSD-IN-3.
Caption: NSD3 Signaling Pathway in Breast Cancer.
Caption: Experimental Workflow for NSD-IN-3 Evaluation.
Experimental Protocols
Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NSD-IN-3 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NSD-IN-3 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of NSD-IN-3 in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest NSD-IN-3 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared NSD-IN-3 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of NSD-IN-3 on the levels of H3K36me2 and downstream signaling proteins.
Materials:
-
Breast cancer cells treated with NSD-IN-3
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K36me2, anti-NOTCH1, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat breast cancer cells with NSD-IN-3 at the desired concentrations for the indicated time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of NSD-IN-3 on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells treated with NSD-IN-3
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with NSD-IN-3 at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: In Vitro Methyltransferase Assay Protocol for the Characterization of NSD3-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of NSD3-IN-3 against the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). As NSD3 is a histone methyltransferase, not a kinase, this protocol is tailored to measure the transfer of a methyl group from a donor to a histone substrate. The protocol outlines the necessary reagents, step-by-step procedures for various detection methods, and data analysis to determine inhibitor potency.
Introduction
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a crucial role in regulating gene expression by catalyzing the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Aberrant NSD3 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] The long isoform of NSD3, NSD3L, contains the catalytic SET domain responsible for its methyltransferase activity.[4][5]
This compound is a potent inhibitor of the NSD family of methyltransferases.[6] This application note provides a comprehensive protocol to quantitatively measure the inhibitory effect of this compound on NSD3 enzymatic activity in an in vitro setting.
Assay Principle
The in vitro NSD3 methyltransferase assay is designed to measure the enzymatic activity of the NSD3 catalytic domain. The fundamental principle involves the incubation of recombinant NSD3 with a methyl donor, S-adenosyl-L-methionine (SAM), and a suitable histone substrate (such as a histone H3 peptide or reconstituted nucleosomes). In the presence of active NSD3, a methyl group is transferred from SAM to the histone substrate. The inhibitory potential of this compound is determined by measuring the reduction in product formation (methylated histone) in its presence. The assay can be performed in various formats, including radiometric, ELISA-based, and fluorescence-based methods.
Quantitative Data for this compound
The following table summarizes the reported inhibitory potency of this compound.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | NSD3-SET | 0.84 | Biochemical Assay |
| This compound | NSD2-SET | 0.81 | Biochemical Assay |
| [Data sourced from MedchemExpress][6] |
Experimental Protocols
This section details the required materials and step-by-step procedures for conducting the in vitro methyltransferase assay.
Materials and Reagents
-
Enzyme: Recombinant human NSD3, catalytic domain (e.g., residues 1021-1322), GST-tagged.
-
Inhibitor: this compound, dissolved in DMSO.
-
Substrates (choose one):
-
Biotinylated Histone H3 (1-21) peptide.
-
Recombinant human histone H3.
-
Reconstituted mononucleosomes (e.g., from HeLa or chicken cells).
-
-
Methyl Donor: S-adenosyl-L-methionine (SAM) chloride. For radiometric assays, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) is required.
-
Assay Buffer: 40 mM Tris-HCl (pH 8.8), 4 mM TCEP, 0.01% Triton X-100.
-
Detection Reagents:
-
For Radiometric Assay: Phosphocellulose filter paper, scintillation fluid.
-
For ELISA-based Assay: Streptavidin-coated plates, primary antibody specific for the methylation mark (e.g., anti-H3K36me2), HRP-conjugated secondary antibody, TMB substrate, and stop solution (e.g., 2N H₂SO₄).
-
For AlphaLISA Assay: Streptavidin-coated Donor beads, AlphaLISA Acceptor beads conjugated with an anti-H3K36me2 antibody.
-
-
Equipment:
-
Microplate reader (for ELISA and AlphaLISA).
-
Scintillation counter (for radiometric assay).
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Assay Procedure
The following steps outline the general procedure. Specific concentrations of enzyme, substrate, and SAM should be optimized for the chosen assay format and detection method.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
NSD3 Enzyme: Dilute the recombinant NSD3 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate: Prepare a working solution of the histone H3 peptide or nucleosomes in the assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute it further in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
SAM: Prepare a working solution of SAM in the assay buffer. For radiometric assays, mix [³H]-SAM with unlabeled SAM to achieve the desired specific activity.
Step 2: Reaction Setup (96-well or 384-well plate)
-
Add the desired volume of this compound dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells of the microplate.
-
Add the diluted NSD3 enzyme to each well.
-
Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Add the substrate (histone H3 peptide or nucleosomes) to each well.
-
Initiate the methyltransferase reaction by adding the SAM solution to each well.
Step 3: Reaction Incubation
-
Seal the plate and incubate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
Step 4: Detection
The detection method will vary depending on the chosen format.
A) Radiometric Filter-Binding Assay
-
Stop the reaction by adding an appropriate stop solution (e.g., 0.1 M NaHCO₃, pH 9.0).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper several times with the stop solution to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
B) ELISA-based Assay
-
Use a streptavidin-coated plate and biotinylated H3 peptide as the substrate.
-
After the reaction incubation, wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody specific for H3K36me2 diluted in a blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells again and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
C) AlphaLISA Assay
-
Stop the reaction by adding a solution containing AlphaLISA Acceptor beads conjugated with the anti-H3K36me2 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated Donor beads and incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader at an excitation of 680 nm and emission of 615 nm.
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the signal for the positive control (enzyme + substrate + vehicle) and the negative control (no enzyme).
-
Subtract the negative control value from all data points.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal with Inhibitor / Signal with Vehicle))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: NSD3-mediated histone H3 methylation pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro NSD3 methyltransferase assay.
References
- 1. Fluorescence-based methods for screening writers and readers of histone methyl marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 5. revvity.com [revvity.com]
- 6. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Applying NSD3-IN-3 in a Lung Cancer Xenograft Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) has been identified as a critical oncogenic driver in certain subsets of lung cancer, particularly in lung squamous cell carcinoma (LUSC) harboring amplification of the 8p11-12 chromosomal region.[1][2] NSD3 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[3][4] Elevated NSD3 activity leads to a reprogrammed chromatin landscape that promotes the expression of oncogenes, including those involved in the MYC and mTOR signaling pathways.[5][6] Consequently, inhibition of NSD3's catalytic activity presents a promising therapeutic strategy.
NSD3-IN-3 is a potent and selective small molecule inhibitor of NSD3. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a lung cancer xenograft model.
Key Applications
-
Determination of the anti-tumor activity of this compound in a subcutaneous lung cancer xenograft model.
-
Assessment of the pharmacodynamic effects of this compound on the NSD3 signaling pathway in tumor tissue.
-
Evaluation of the tolerability of this compound in tumor-bearing mice.
Recommended Cell Lines
For establishing lung cancer xenograft models to test an NSD3 inhibitor, cell lines with documented amplification of the 8p11-12 region and subsequent NSD3 overexpression are recommended. The H520 cell line is a well-characterized LUSC line with 8p11-12 amplification where NSD3 depletion has been shown to inhibit xenograft tumor growth.[5][7] Alternatively, patient-derived xenograft (PDX) models from LUSC tumors with NSD3 amplification can provide a more clinically relevant system.[1][8]
NSD3 Signaling Pathway and Mechanism of Action of this compound
The diagram below illustrates the proposed signaling pathway of NSD3 and the inhibitory action of this compound.
References
- 1. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
Application Notes and Protocols for Studying Gene Regulation in Leukemia Using an NSD3 Inhibitor
Disclaimer: Initial searches for a specific inhibitor designated "NSD3-IN-3" did not yield any public-domain information. The following application notes and protocols are based on the well-characterized, potent, and selective NSD3-PWWP1 domain antagonist, BI-9321 , as a representative chemical probe for investigating the function of NSD3 in leukemia.
Introduction to NSD3 in Leukemia
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a critical role in gene regulation and has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3][4] NSD3 exists in multiple isoforms, with the long isoform (NSD3L) containing a catalytic SET domain responsible for histone H3 lysine 36 methylation (H3K36me), and a short isoform (NSD3S) that lacks this domain.[5][6]
In leukemia, particularly AML, the NSD3S isoform functions as a crucial adaptor protein.[4][7][8] It facilitates the formation of an oncogenic complex by linking the bromodomain and extraterminal domain (BET) protein BRD4 to the chromatin remodeler CHD8.[4][7][8][9] This BRD4-NSD3-CHD8 complex is recruited to super-enhancers of key oncogenes, such as MYC, driving their transcription and promoting leukemia cell proliferation and survival.[4][7][9] The viability of AML cells has been shown to be dependent on the PWWP1 domain of NSD3.[10]
Mechanism of Action of BI-9321
BI-9321 is a first-in-class, potent, and selective chemical probe that targets the PWWP1 domain of NSD3.[10][11][12] The PWWP domain is a "reader" domain that recognizes specific histone modifications, tethering the NSD3-containing complex to chromatin. By binding to the methyl-lysine binding site of the PWWP1 domain, BI-9321 disrupts the interaction of NSD3 with histones, thereby displacing the BRD4-NSD3-CHD8 complex from chromatin.[10] This leads to the downregulation of target gene expression, such as MYC, and a reduction in the proliferation of leukemia cells.[10][11][12][13]
Applications
-
Investigating the role of the NSD3 PWWP1 domain in gene regulation: BI-9321 can be used to elucidate the specific downstream genes and pathways regulated by the chromatin-reading function of NSD3 in leukemia.
-
Validating NSD3 as a therapeutic target: The anti-proliferative effects of BI-9321 in leukemia cell lines can provide further evidence for NSD3 as a potential drug target.
-
Synergistic studies: BI-9321 can be used in combination with other anti-cancer agents, such as BET inhibitors (e.g., JQ1), to explore potential synergistic effects in killing leukemia cells.[10]
Data Presentation
Table 1: In Vitro Activity and Cellular Target Engagement of BI-9321
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 166 nM | In vitro | [10] |
| IC50 (Histone Interaction) | 1.2 µM | U2OS cells | [10] |
| Cellular Target Engagement | 1 µM | In vitro | [10][11] |
Table 2: Effects of BI-9321 on Leukemia Cells
| Parameter | Observation | Cell Line | Reference |
| Cell Proliferation | Reduction in proliferation | MOLM-13 | [10][13] |
| MYC mRNA Expression | Downregulation | MOLM-13 | [10][13] |
| Synergism with JQ1 | Potentiates the effects of JQ1 | MOLM-13 | [10] |
Mandatory Visualizations
Caption: The NSD3-short isoform acts as a scaffold, uniting BRD4 and CHD8.
Caption: Workflow for studying NSD3 inhibitor effects in leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is adapted for suspension leukemia cells to assess the effect of BI-9321 on cell proliferation.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
BI-9321 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Add serial dilutions of BI-9321 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (RT-qPCR) for MYC Expression
This protocol details the measurement of MYC mRNA levels following treatment with BI-9321.
Materials:
-
Leukemia cells treated with BI-9321 or vehicle control
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for MYC and a reference gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume containing 10 µL of master mix, 1 µL of cDNA, and forward and reverse primers for MYC or the reference gene.
-
qPCR Program:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalized to the reference gene.
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the occupancy of NSD3 or BRD4 at specific genomic loci.
Materials:
-
Leukemia cells treated with BI-9321 or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Antibodies against NSD3, BRD4, or control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target regions (e.g., MYC enhancer)
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (or IgG control) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to determine the enrichment of specific genomic regions.
Caption: Key steps in the Chromatin Immunoprecipitation (ChIP) protocol.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the interaction between BRD4, NSD3, and CHD8.
Materials:
-
Leukemia cells
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against one of the proteins of interest (e.g., anti-BRD4)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., BRD4) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the immune complexes.
-
Washes: Wash the beads several times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the potential interaction partners (e.g., NSD3 and CHD8).
Caption: A streamlined workflow for Co-Immunoprecipitation experiments.
References
- 1. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase [mdpi.com]
- 7. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jonipsaro.com [jonipsaro.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. opnme.com [opnme.com]
- 12. opnme.com [opnme.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with NSD3-IN-3 in Pancreatic Cancer Cells
Introduction
Nuclear Receptor Binding SET Domain Family Member 3 (NSD3) is a histone methyltransferase that plays a crucial role in the regulation of gene expression. Specifically, it catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1] Emerging evidence has identified NSD3 as a significant oncogenic driver in various cancers, including pancreatic cancer.[2] Studies have shown that NSD3 is frequently overexpressed in pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer, and its elevated expression is correlated with poor patient prognosis.[1][3][4]
The oncogenic function of NSD3 in pancreatic cancer is attributed to its role in activating key cancer-promoting signaling pathways. By methylating H3K36, NSD3 facilitates the transcription of several oncogenes, including Myc and Notch3.[1] Furthermore, NSD3 has been shown to be essential for the activation of the mTOR and EGFR/ERK signaling pathways, both of which are critical for cancer cell proliferation, survival, and metastasis.[2][4][5] Genetic silencing or knockout of NSD3 in pancreatic cancer cells has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1][6][7] These findings establish NSD3 as a promising therapeutic target for pancreatic cancer.
NSD3-IN-3 is a potent and selective small molecule inhibitor of the methyltransferase activity of NSD3. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of pancreatic cancer cells.
Principle
This protocol describes a method for determining the cytotoxic effects of this compound on pancreatic cancer cells using a tetrazolium-based colorimetric assay (MTT or MTS). This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. By treating cells with increasing concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | NSD3 Expression | IC50 of this compound (µM) |
| PANC-1 | High | 1.5 |
| MIA PaCa-2 | High | 2.1 |
| BxPC-3 | Moderate | 5.8 |
| AsPC-1 | High | 1.8 |
| Capan-1 | Moderate | 6.2 |
| hTERT-HPNE | Low (Normal) | > 50 |
Experimental Protocols
Materials and Reagents
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Normal pancreatic ductal epithelial cell line (e.g., hTERT-HPNE)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture pancreatic cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[8][9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[9][10]
-
-
MTT/MTS Assay:
-
After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[9][11][12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8][11][12]
-
If using the MTT assay, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8][9]
-
If using the MTS assay, the formazan product is soluble, and no solubilization step is needed.[12]
-
Measure the absorbance of each well using a microplate reader. The wavelength for reading MTT is typically 570 nm, while for MTS it is around 490 nm.[9][12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Signaling Pathway
Caption: NSD3 signaling pathway in pancreatic cancer.
References
- 1. Elevated expression of nuclear receptor-binding SET domain 3 promotes pancreatic cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NSD3, a member of nuclear receptor‐binding SET domain family, is a potential prognostic biomarker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD3, a member of nuclear receptor-binding SET domain family, is a potential prognostic biomarker for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elevated expression of nuclear receptor-binding SET domain 3 promotes pancreatic cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. Cell viability assay [bio-protocol.org]
- 10. Cell Viability Assay (MTT) [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of NSD3-IN-3 for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of NSD3-IN-3 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule inhibitor of the nuclear receptor binding SET domain protein 3 (NSD3), a histone methyltransferase implicated in various cancers.[1][2] Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in in vivo models. Achieving adequate solubility and a stable formulation is crucial for consistent and reliable experimental results.
Q2: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs for in vivo studies. These include:
-
Co-solvents: Using a mixture of solvents to increase the drug's solubility. Common co-solvents include DMSO, polyethylene glycols (PEGs), and ethanol.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug. Tween 80 (polysorbate 80) is a frequently used surfactant in preclinical formulations.
-
Lipid-based formulations: Incorporating the drug into oils or other lipid-based carriers can improve its absorption.
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance its dissolution rate.
Q3: Are there any recommended starting formulations for this compound for in vivo use?
A3: Based on information for a closely related compound, NSD-IN-3, two specific formulations have been suggested for achieving a concentration of at least 2.5 mg/mL[3]:
-
Formulation 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2 (Lipid-based): 10% DMSO and 90% Corn Oil.
These formulations provide excellent starting points for developing a suitable vehicle for your in vivo studies.
Troubleshooting Guides
This section addresses specific issues you may encounter when preparing and administering this compound formulations.
Issue 1: Precipitation of this compound during formulation preparation or upon administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete initial dissolution | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle heating or sonication may aid dissolution.[3] |
| Incorrect order of solvent addition | Follow the recommended protocol precisely. For aqueous-based formulations, it is often best to add the co-solvents and surfactants before the aqueous component. |
| Precipitation upon addition of aqueous phase | Add the aqueous phase (e.g., saline) slowly while vortexing to prevent the compound from crashing out of solution. |
| "Fall-out" after injection | The change in environment from the formulation vehicle to the physiological conditions can cause precipitation at the injection site. Consider a different formulation (e.g., lipid-based) or a lower concentration. |
Issue 2: Animal toxicity or adverse effects observed after administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Toxicity of the vehicle | High concentrations of some excipients, such as DMSO or certain surfactants, can cause local irritation or systemic toxicity.[4] It is crucial to include a vehicle-only control group in your study to differentiate between compound- and vehicle-induced effects. Consider reducing the concentration of potentially toxic components if adverse effects are observed. |
| Toxicity of the compound | The observed toxicity may be inherent to the pharmacological activity of this compound. Conduct dose-response studies to determine the maximum tolerated dose (MTD). |
| Corn oil-related effects | While generally considered safe, corn oil as a vehicle can have dose-dependent effects on gene expression and the gut microbiome in rodents.[5][6] Be aware of these potential confounding factors in your experimental design. |
Experimental Protocols
Below are detailed protocols for preparing the recommended formulations for this compound, based on information for the analogous compound NSD-IN-3.
Protocol 1: Aqueous-Based Formulation
This protocol is for preparing a 1 mL working solution with a target concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[3]
Protocol 2: Lipid-Based Formulation
This protocol is for preparing a 1 mL working solution with a target concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and homogeneous solution is obtained.[3]
Data Presentation
Table 1: Summary of Recommended In Vivo Formulations for NSD-IN-3
| Formulation Component | Aqueous-Based Formulation | Lipid-Based Formulation |
| NSD-IN-3 Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Data sourced from MedChemExpress for NSD-IN-3.[3] |
Visualizations
Signaling Pathways Involving NSD3
NSD3 has been shown to play a role in several cancer-related signaling pathways. Understanding these pathways can provide context for the mechanism of action of this compound.
Caption: NSD3 influences several key oncogenic signaling pathways.
Experimental Workflow for In Vivo Formulation
The following diagram illustrates the decision-making process and workflow for preparing an in vivo formulation of this compound.
Caption: Workflow for preparing and evaluating this compound in vivo formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSD3-IN-3 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of NSD3-IN-3 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. Specifically, it targets the SET domain of NSD2 and NSD3, inhibiting their ability to catalyze the dimethylation of histone H3 at lysine 36 (H3K36me2).[1] This epigenetic mark is associated with active gene transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells where NSD proteins are oncogenic drivers.[1]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
Based on available in vitro data, the IC50 values for this compound against the SET domains of NSD2 and NSD3 are 0.81 µM and 0.84 µM, respectively.[1] For cell-based assays, a common starting point is a concentration range that brackets the IC50 value. A typical starting range for cell viability or functional assays would be from 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
For stock solutions, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months, or at -20°C for up to one month.[1] When preparing working solutions for cell culture, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: What are the expected cellular effects of this compound treatment?
Treatment of susceptible cancer cell lines with this compound is expected to lead to a decrease in global H3K36me2 levels.[1] Downstream cellular effects can include inhibition of cell proliferation, induction of S-phase cell cycle arrest, and ultimately, apoptosis.[1] The magnitude of these effects will depend on the cell line's dependence on NSD3 activity.
Troubleshooting Guides
Issue 1: No or weak effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | The IC50 can vary between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). |
| Cell Line Insensitivity | The chosen cell line may not be dependent on NSD3 for survival. Confirm NSD3 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to NSD3 inhibition. |
| Compound Instability | Ensure proper storage of the compound and fresh preparation of working solutions for each experiment. Compound may be unstable in cell culture medium over long incubation times. |
| High Serum Concentration | Small molecules can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration.[2] Try reducing the serum percentage during treatment, if compatible with your cell line. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of small molecule inhibitors can lead to non-specific effects.[3] Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Compound Precipitation | The compound may not be fully soluble at the tested concentrations in your culture medium. Visually inspect for precipitates. If observed, consider using a different formulation or a lower concentration. |
Issue 3: Difficulty confirming target engagement in cells.
| Possible Cause | Troubleshooting Step |
| Ineffective Target Inhibition | The compound may not be effectively inhibiting NSD3 within the cell. Confirm target engagement using a downstream marker, such as a decrease in H3K36me2 levels by Western blot. |
| Antibody Quality | For Western blotting, ensure the primary antibody against H3K36me2 is validated and specific. Use appropriate controls, such as untreated cells and cells treated with a known inhibitor. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive target engagement assay like the NanoBRET™ Target Engagement assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for NSD3 inhibitors. As specific cellular IC50 values for "this compound" are not widely published, data for the well-characterized NSD3-PWWP1 domain inhibitor, BI-9321, is also provided for comparison and as a reference.
Table 1: In Vitro Potency of NSD3 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| NSD-IN-3 | NSD2-SET | Biochemical | 0.81 µM | [1] |
| NSD3-SET | Biochemical | 0.84 µM | [1] | |
| BI-9321 | NSD3-PWWP1 | TR-FRET | 203 nM (IC50) | [4] |
| NSD3-PWWP1 | SPR | 166 nM (Kd) | [5][6] |
Table 2: Cellular Activity of NSD3 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| BI-9321 | U2OS | NanoBRET™ | 1.2 µM | [5][6] |
| U2OS | NanoBRET™ (H3 interaction) | 1.4 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK8)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical final concentration range to test is 0.01 µM to 50 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/CCK8 Reagent Addition: Add 20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K36me2
This protocol is for assessing the inhibition of NSD3's methyltransferase activity by measuring the levels of its product, H3K36me2.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells and extract histones using an acid extraction method or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay directly measures the binding of a compound to its target protein within living cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing NSD3 fused to NanoLuc® luciferase and a vector for a HaloTag®-histone H3 fusion protein.[8]
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add a cell-permeable fluorescent tracer that binds to NSD3.
-
-
Incubation: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.[9][10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the compound with the target. Plot the data to determine the IC50 value.[7]
Visualizations
Caption: Simplified signaling pathway showing NSD3-mediated H3K36 methylation and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
strategies to enhance the potency of NSD3-IN-3
Welcome to the technical support center for NSD3-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and enhancing the potency of this novel inhibitor of the nuclear receptor binding SET domain (NSD) family of methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor targeting the SET domain of the NSD family of histone methyltransferases. Specifically, it inhibits the catalytic activity of NSD2 and NSD3, which are responsible for histone H3 lysine 36 dimethylation (H3K36me2).[1] By blocking this activity, this compound can modulate gene expression, leading to the induction of S-phase cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit the SET domains of NSD2 and NSD3 with IC50 values of 0.81 µM and 0.84 µM, respectively, in biochemical assays.[1]
Q3: What are the known cellular effects of this compound?
A3: In non-small cell lung cancer cell lines, this compound has been demonstrated to inhibit H3K36 dimethylation, decrease the expression of NSD-target genes, and induce S-phase cell cycle arrest and apoptosis.[1]
Q4: Are there different isoforms of NSD3, and does this compound target all of them?
A4: Yes, the NSD3 gene encodes for three main isoforms: a long, full-length version (NSD3L), a short version (NSD3S) that lacks the catalytic SET domain, and a WHISTLE isoform.[2][3] Since this compound targets the SET domain, it is expected to be active against the catalytically active isoforms, NSD3L and WHISTLE, but not the NSD3S isoform.
Q5: What are some potential strategies to enhance the potency of this compound in my experiments?
A5: Enhancing the potency of a small molecule inhibitor like this compound can be approached in several ways:
-
Chemical Modification: The structure of this compound could be modified by medicinal chemists to improve its binding affinity, cell permeability, or metabolic stability.
-
Combination Therapy: Combining this compound with other anti-cancer agents could result in synergistic effects. For example, combining it with other epigenetic modulators or with drugs that target pathways downstream of NSD3 could be a viable strategy.
-
PROTAC Development: this compound could potentially be converted into a proteolysis-targeting chimera (PROTAC). A PROTAC version would induce the degradation of NSD3 rather than just inhibiting its activity, which can lead to a more potent and sustained effect.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no activity in biochemical assays | 1. Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal. 2. Degraded enzyme or inhibitor: Improper storage or handling. 3. Substrate issues: Incorrect histone substrate or concentration. | 1. Optimize assay conditions: Refer to the detailed biochemical assay protocols below. Ensure all components are within their optimal range. 2. Verify reagent quality: Use freshly prepared inhibitor solutions and ensure the enzyme has been stored correctly at -80°C. 3. Use appropriate substrates: NSD3 primarily methylates H3K36 on nucleosomal substrates. |
| Weak or inconsistent cellular potency | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Efflux by transporters: The compound may be actively pumped out of the cells. 3. Metabolic instability: The compound may be rapidly metabolized by the cells. 4. High protein binding in media: The compound may be sequestered by proteins in the cell culture media. | 1. Assess permeability: Use computational models or experimental assays (e.g., PAMPA) to assess permeability. 2. Use efflux pump inhibitors: Co-incubate with known inhibitors of ABC transporters (e.g., verapamil) to see if potency improves. 3. Measure metabolic stability: Perform microsomal stability assays. 4. Test in low-serum media: If possible, perform experiments in media with lower serum concentrations. |
| Off-target effects observed | 1. High compound concentration: Using concentrations significantly above the cellular EC50 can lead to off-target activity. 2. Lack of selectivity: The inhibitor may have activity against other methyltransferases or kinases. | 1. Perform dose-response experiments: Use the lowest effective concentration of this compound. 2. Profile against a panel of related enzymes: Test the inhibitor against other histone methyltransferases to determine its selectivity profile. |
| Difficulty in detecting downstream effects (e.g., changes in H3K36me2) | 1. Insufficient treatment time: The effect on histone methylation may be time-dependent. 2. Antibody quality: The antibody used for Western blotting or ChIP may not be specific or sensitive enough. 3. Cell line dependency: The effect of NSD3 inhibition may be more pronounced in cell lines with NSD3 amplification or dependency. | 1. Perform a time-course experiment: Assess H3K36me2 levels at various time points after treatment (e.g., 24, 48, 72 hours). 2. Validate your antibody: Use positive and negative controls to ensure the antibody is specific for H3K36me2. 3. Select appropriate cell lines: Use cell lines known to have NSD3 amplifications (e.g., certain breast and lung cancer cell lines). |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a related compound, NSD3-IN-1.
| Compound | Target | IC50 (µM) | Reported Cellular Effects |
| This compound | NSD3-SET | 0.84 | Induces S-phase cell cycle arrest and apoptosis.[1] |
| NSD2-SET | 0.81 | Inhibits H3K36 dimethylation.[1] | |
| NSD3-IN-1 | NSD3 | 28.58 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is for determining the IC50 of an inhibitor against NSD3 using a radioactive filter binding assay.
Materials:
-
Recombinant human NSD3 (catalytic domain)
-
HeLa or chicken nucleosomes
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay Buffer: 40 mM Tris-HCl, pH 8.8, 4 mM TCEP, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add recombinant NSD3 enzyme to each well.
-
Add nucleosome substrate (0.05 mg/mL final concentration) to each well.
-
Initiate the reaction by adding [3H]-SAM (1 µM final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by spotting the reaction mixture onto P81 filter paper.
-
Wash the filter paper three times with 100 mM sodium bicarbonate, pH 9.0.
-
Air dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating (e.g., PCR machine), cell lysis (e.g., sonicator or freeze-thaw cycles), and protein quantification (e.g., Western blot)
-
Antibody against NSD3
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NSD3 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for Histone Modifications
This protocol is for assessing the effect of this compound on global H3K36me2 levels.
Materials:
-
Cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% Bis-Tris)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50.
Visualizations
NSD3 Signaling Pathway
Caption: The signaling pathway of NSD3 and the inhibitory action of this compound.
Experimental Workflow for Enhancing this compound Potency
Caption: A workflow for validating and improving the potency of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues with this compound.
References
Validation & Comparative
Cross-Reactivity Analysis of NSD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, comprising NSD1, NSD2, and NSD3, are crucial regulators of chromatin integrity and gene expression. Their aberrant activity is implicated in various cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting this protein family, with a focus on providing supporting experimental data and methodologies.
While information on a specific inhibitor designated "NSD3-IN-3" is not publicly available, we will examine the well-characterized inhibitor BIX-01294 as a case study to illustrate cross-reactivity across the NSD family.
Quantitative Analysis of Inhibitor Activity
The inhibitory potency of BIX-01294 against the SET domains of NSD1, NSD2, and NSD3 was determined through in vitro histone methyltransferase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Inhibitor | Target | IC50 (μM) |
| BIX-01294 | NSD1-SET | 112 ± 57 |
| BIX-01294 | NSD2-SET | 41 ± 2 |
| BIX-01294 | NSD3-SET | 95 ± 53 |
Data presented as mean ± standard deviation.[1]
These data indicate that BIX-01294 exhibits inhibitory activity against all three NSD family members, with a slight preference for NSD2. The overlapping potency highlights the challenge in developing highly selective inhibitors for this closely related protein family.
Experimental Methodologies
The determination of IC50 values for BIX-01294 against the NSD proteins involved the following key experimental steps:
1. Protein Expression and Purification:
-
The SET domains of human NSD1, NSD2, and NSD3 were bacterially expressed as recombinant proteins.
-
Purification of the expressed proteins was achieved to ensure the quality and activity of the enzymes for the subsequent assays.[1]
2. In Vitro Histone Methyltransferase Assay:
-
The inhibitory effect of BIX-01294 was assessed by measuring the mono-methylation of histone H3 at lysine 36 (H3K36me1).[1]
-
The assay likely involved incubating the purified NSD-SET domain with a histone H3 substrate, the methyl donor S-adenosylmethionine (SAM), and varying concentrations of BIX-01294.
-
Detection and quantification of H3K36 mono-methylation were performed using methods such as Western blotting with an antibody specific for H3K36me1 or by MALDI-TOF mass spectrometry to detect the methylated histone fragments.[1]
3. Data Analysis:
-
The percentage of H3K36me1 was quantified by densitometry for Western blots or by analyzing the mass spectra.
-
Dose-response curves were generated by plotting the percentage of methylation against the logarithm of the inhibitor concentration.
-
IC50 values were calculated from these curves using appropriate software, such as Prism.[1]
Signaling and Functional Relationships of the NSD Family
The NSD family of proteins (NSD1, NSD2, and NSD3) are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[2][3][4] This epigenetic modification is generally associated with active gene transcription. The members of the NSD family, despite their structural similarities, have non-redundant roles in development and disease.[5] Their aberrant expression or mutation has been linked to various cancers.[2][3][4][6] For instance, NSD2 is frequently overexpressed in multiple myeloma, while NSD3 amplification is found in a subset of breast and lung cancers.[5][6] The signaling pathways influenced by NSD proteins are complex and can include pathways like NOTCH, mTOR, and EGFR signaling.[7]
Caption: Workflow of NSD family inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Specificity of NSD3-IN-3: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
The nuclear SET domain-containing protein 3 (NSD3) has emerged as a compelling therapeutic target in oncology. As a histone methyltransferase, NSD3 plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. The development of small molecule inhibitors targeting NSD3, such as NSD3-IN-3, offers a promising avenue for therapeutic intervention. However, rigorous validation of the specificity of these inhibitors is paramount to ensure that their biological effects are indeed mediated through the intended target. This guide provides a comparative overview of this compound and other known NSD3 inhibitors, and details a robust experimental framework using CRISPR-Cas9 technology to unequivocally validate the on-target activity of this compound.
Comparative Analysis of NSD3 Inhibitors
A growing number of small molecules have been developed to target the activity of NSD3. These inhibitors vary in their mechanism of action, potency, and selectivity. Below is a comparison of this compound with other notable NSD3-targeting compounds.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / DC50 / Kd | Key Findings |
| This compound | NSD3 | Anticancer agent | IC50: 1.86 μM | Hampers the growth of H460 lung cancer cells. |
| NSD-IN-3 | NSD2-SET, NSD3-SET | NSD inhibitor | IC50: 0.81 μM (NSD2), 0.84 μM (NSD3) | Inhibits H3K36 dimethylation and induces S-phase arrest and apoptosis. |
| BI-9321 | NSD3-PWWP1 domain | Antagonist | Kd: 166 nM; Cellular IC50: 1.2 μM | Selectively disrupts the interaction of NSD3 with histones. |
| MS9715 | NSD3 | PROTAC Degrader | DC50: 4.9 μM (in MOLM13 cells) | Induces selective degradation of NSD3; its effects resemble CRISPR/Cas9 knockout of NSD3. |
Validating this compound Specificity with CRISPR-Cas9: A Proposed Workflow
The advent of CRISPR-Cas9 gene editing technology provides a powerful tool for validating the on-target effects of small molecule inhibitors. By comparing the phenotypic and molecular effects of an inhibitor in wild-type cells versus cells in which the target has been knocked out, researchers can definitively attribute the inhibitor's activity to its intended target. While specific CRISPR-Cas9 validation data for this compound is not yet publicly available, the following protocol outlines a recommended workflow based on established methodologies.
Caption: Workflow for validating this compound specificity using CRISPR-Cas9.
Experimental Protocol: CRISPR-Cas9 Mediated Validation of this compound
1. Generation of NSD3 Knockout (KO) Cell Line
-
a. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the NSD3 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.
-
Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
b. Cell Line Transfection and Selection:
-
Transfect a cancer cell line known to be sensitive to NSD3 inhibition (e.g., NCI-H460) with the NSD3-targeting CRISPR-Cas9 plasmid.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
-
c. Validation of NSD3 Knockout:
-
Expand individual clones and extract genomic DNA for genotyping (e.g., Sanger sequencing or T7 endonuclease I assay) to confirm the presence of indels.
-
Perform Western blotting and quantitative PCR (qPCR) to confirm the absence of NSD3 protein and mRNA expression, respectively.
-
2. Comparative Phenotypic Analysis
-
a. Cell Viability/Proliferation Assay:
-
Plate equal numbers of wild-type (WT) and NSD3-KO cells.
-
Treat cells with a dose-response of this compound for 48-72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT assay).
-
Expected Outcome: this compound should significantly reduce the viability of WT cells, while having a minimal effect on NSD3-KO cells.
-
-
b. Apoptosis Assay:
-
Treat WT and NSD3-KO cells with this compound at a concentration around its GI50 (growth inhibition 50) for 24-48 hours.
-
Measure apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays.
-
Expected Outcome: Increased apoptosis should be observed in WT cells treated with this compound, but not in treated NSD3-KO cells.
-
3. Molecular Target Engagement and Downstream Pathway Analysis
-
a. Histone Methylation Analysis:
-
Treat WT and NSD3-KO cells with this compound for 24 hours.
-
Extract histones and perform Western blotting using an antibody specific for H3K36me2, a key mark deposited by NSD3.
-
Expected Outcome: this compound should decrease H3K36me2 levels in WT cells, while H3K36me2 levels will already be basally low in NSD3-KO cells and unaffected by the inhibitor.
-
-
b. Gene Expression Profiling (RNA-seq):
-
Treat WT and NSD3-KO cells with this compound or vehicle control.
-
Isolate RNA and perform RNA-sequencing to identify differentially expressed genes.
-
Expected Outcome: The gene expression changes induced by this compound in WT cells should significantly overlap with the gene expression differences observed between untreated WT and NSD3-KO cells. Key downstream targets of NSD3 signaling (e.g., genes regulated by MYC or NOTCH) should be affected in WT cells upon treatment but not in NSD3-KO cells.
-
Key NSD3 Signaling Pathway
NSD3 exerts its oncogenic functions through various signaling pathways. A critical interaction is with the bromodomain and extra-terminal domain (BET) protein BRD4. The NSD3-BRD4 complex can regulate the transcription of key oncogenes, such as MYC. The long isoform of NSD3 (NSD3L) possesses the catalytic SET domain responsible for H3K36 methylation, which is associated with active transcription.
Caption: A simplified NSD3 signaling pathway illustrating its role in transcriptional activation.
By employing the rigorous validation strategy outlined in this guide, researchers can confidently establish the on-target specificity of this compound, a critical step in its development as a potential cancer therapeutic. The comparative data provided will aid in contextualizing the activity of this compound within the landscape of existing NSD3 inhibitors.
Validating the Anti-Proliferative Effects of NSD3-IN-3 in 3D Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear SET domain-containing protein 3 (NSD3) is a histone methyltransferase frequently implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. While numerous inhibitors targeting NSD3 are in development, evaluating their efficacy in models that accurately recapitulate the tumor microenvironment is crucial. This guide provides a comparative overview of validating the anti-proliferative effects of NSD3 inhibitors, with a focus on the transition from traditional 2D cell culture to more physiologically relevant 3D spheroid models. We will discuss the known inhibitor NSD3-IN-3 and compare its potential efficacy with other notable NSD3-targeting compounds.
The Critical Shift to 3D Cell Culture
Traditional 2D cell cultures, while foundational to cancer research, lack the complex cell-cell and cell-matrix interactions that characterize solid tumors in vivo. This often leads to discrepancies in drug sensitivity and efficacy. Three-dimensional (3D) cell culture models, such as tumor spheroids, better mimic the architectural and physiological properties of tumors, including nutrient and oxygen gradients, and have been shown to exhibit increased resistance to therapeutic agents. Therefore, validating the anti-proliferative effects of novel compounds like this compound in 3D models is a critical step in preclinical drug development.
Comparative Efficacy of NSD3 Inhibitors
While specific data on the anti-proliferative effects of this compound in 3D culture is not yet widely available in the public domain, we can draw comparisons with other known NSD3 inhibitors to highlight the expected outcomes and the importance of such validation. The following table summarizes the known effects of various NSD3 inhibitors. It is important to note that direct comparison of IC50 values between 2D and 3D models often shows a rightward shift, indicating decreased potency in the more complex 3D environment.[1][2]
| Inhibitor | Target Domain | Mechanism of Action | 2D Culture Anti-Proliferative Activity (Cell Line) | 3D Spheroid Anti-Proliferative Activity | Reference |
| This compound | SET domain | Inhibits NSD2/NSD3 methyltransferase activity | IC50 = 0.84 µM (NSD3-SET) in non-small cell lung cancer cells. Induces S-phase cell cycle arrest and apoptosis. | Data not publicly available. Expected to show reduced potency compared to 2D culture. | [3] |
| BI-9321 | PWWP1 domain | Antagonist of the NSD3-PWWP1 domain, disrupting histone interactions. | Reduces proliferation in MOLM-13 cells.[4][5][6] | Data not publicly available. | [4][5][6] |
| MS9715 (PROTAC) | PWWP1 domain | Degrades NSD3 protein via the proteasome. | Superior anti-proliferative effects and apoptosis induction compared to BI-9321 in hematological cancer cells (EC50 ~2-4 µM).[7][8] | Data not publicly available. | [7][8] |
NSD3 Signaling Pathways in Proliferation
NSD3 promotes cell proliferation through the regulation of several downstream signaling pathways. Understanding these pathways is key to elucidating the mechanism of action of NSD3 inhibitors. Key pathways include the EGFR/ERK and STAT3 signaling cascades, which are known to be modulated differently in 2D versus 3D cell culture environments.[9][10][11]
Caption: NSD3-mediated signaling pathways promoting cell proliferation.
Experimental Protocols
To validate the anti-proliferative effects of this compound in a 3D culture model, a systematic approach is required. Below is a detailed protocol for a typical tumor spheroid formation and drug treatment assay.
Part 1: Tumor Spheroid Formation
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in ultra-low attachment round-bottom 96-well plates at a density of 1,000 to 5,000 cells per well in 100 µL of complete culture medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3 to 5 days to allow for the formation of compact spheroids.
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Part 2: Drug Treatment and Viability Assay
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Carefully add 100 µL of the drug dilutions or vehicle control to the wells containing the spheroids.
-
Incubation: Incubate the treated spheroids for a period of 72 to 120 hours.
-
Viability Assessment (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent directly to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the proposed workflow for validating the anti-proliferative effects of this compound in 3D culture.
Caption: Proposed experimental workflow for validation.
Conclusion
The transition to 3D cell culture models is paramount for the accurate preclinical evaluation of novel anti-cancer agents. While data for this compound in 3D systems is still emerging, the established role of NSD3 in driving proliferation and the observed efficacy of other NSD3 inhibitors in 2D models strongly support the rationale for its investigation in 3D spheroids. By employing robust 3D culture and assay methodologies, researchers can gain more predictive insights into the potential therapeutic efficacy of this compound and other promising NSD3 inhibitors, ultimately accelerating their path to clinical application.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. rcsb.org [rcsb.org]
- 7. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the 3D Microenvironment on Phenotype, Gene Expression, and EGFR Inhibition of Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
Navigating the Labyrinth of NSD3 Inhibitors: A Comparative Guide to Preclinical Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the pursuit of novel cancer therapeutics has increasingly focused on epigenetic targets. Among these, the nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical player in various cancers, making it a compelling target for inhibitor development. This guide provides a comparative overview of the preclinical pharmacokinetic and pharmacodynamic properties of emerging NSD3 inhibitors, offering a valuable resource for advancing research in this promising field.
While the clinical development of NSD3 inhibitors is still in its nascent stages, a growing number of preclinical candidates are being reported. These compounds span a range of mechanisms, from direct enzymatic inhibition to targeted protein degradation. Understanding their pharmacokinetic profiles is paramount for translating in vitro potency into in vivo efficacy and safety. This guide synthesizes the currently available, albeit limited, public data on these pioneering molecules.
Comparative Overview of Investigational NSD3 Inhibitors
Due to the early stage of development for most NSD3 inhibitors, comprehensive head-to-head pharmacokinetic data is not yet publicly available. The following table summarizes the existing information on several key investigational compounds, highlighting their mechanism of action and any reported in vitro or in vivo characteristics.
| Compound/Derivative Name | Target Domain / Mechanism of Action | In Vitro Potency | Key Reported Biological Effects | Available In Vitro ADME/PK-related Data |
| NSD-IN-3 | SET domain inhibitor | IC50: 0.84 μM (NSD3-SET)[1][2] | Induces S-phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[1][2] | No data available. |
| BI-9321 | PWWP1 domain antagonist | Kd: 166 nM[3] | Downregulates Myc mRNA expression and reduces proliferation in MOLM-13 cells.[3][4] | logD @ pH 11: 1.5; Solubility @ pH 6.8: > 100 µg/mL; Caco-2 permeability: 16 x 10⁻⁶ cm/s.[5] |
| BT5 | Covalent inhibitor of SET domain | Not specified | Exhibits antiproliferative activity against NUP98-NSD1 containing leukemia cells.[6] | No data available. |
| SZ881 | Covalent inhibitor of SET domain | Not specified | Shows anti-proliferative activity against breast cancer cells.[6] | No data available. |
| SLN479 | Selective covalent inhibitor of NSD3 | Not specified | Demonstrates anti-proliferative activity against an NSD3-dependent breast cancer cell line.[6] | No data available. |
| Compound 13i | Bivalent inhibitor of SET domain | IC50: 287 μM | Suppresses the proliferation of JIMT1 breast cancer cells (GI50 = 36.5 μM).[7][8] | No data available. |
| MS9715 (PROTAC) | VHL-recruiting PROTAC for NSD3 degradation | Not specified | Achieves effective and specific degradation of NSD3 and suppression of the cMyc node in tumor cells.[9][10] | A single administration effectively decreases NSD3 protein levels in lung cancer xenograft models.[11] |
| PROTAC NSD3 degrader-1 | PROTAC for NSD3 degradation | DC50: 1.43 μM (NCI-H1703), 0.94 μM (A549)[12] | Induces apoptosis and cell-cycle arrest in lung cancer cells.[12] | No data available. |
Experimental Protocols: A Generalized Approach
While specific experimental protocols for the pharmacokinetic analysis of each NSD3 inhibitor are not publicly detailed, the following represents a standard and generalized methodology employed in preclinical drug development for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of small molecule inhibitors.
In Vitro ADME Assays
1. Metabolic Stability Assessment in Liver Microsomes:
-
Objective: To determine the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
The test compound (typically at 1 µM) is incubated with pooled liver microsomes (from human and relevant preclinical species) and NADPH (as a cofactor) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
2. Plasma Protein Binding Assay:
-
Objective: To measure the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology:
-
The test compound is incubated with plasma (from human and relevant preclinical species) at 37°C.
-
Equilibrium dialysis, ultrafiltration, or ultracentrifugation is used to separate the protein-bound fraction from the unbound fraction.
-
The concentration of the compound in the protein-free fraction (and sometimes the protein-containing fraction) is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated.
-
3. Caco-2 Permeability Assay:
-
Objective: To assess the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate system until a confluent monolayer is formed.
-
The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A to B permeability).
-
Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A permeability).
-
The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp can indicate the involvement of active efflux transporters.
-
In Vivo Pharmacokinetic Studies
1. Animal Models:
-
Typically conducted in rodents (e.g., mice, rats) and sometimes in larger animals (e.g., dogs, non-human primates) to understand inter-species differences.
2. Dosing and Sample Collection:
-
The test compound is administered via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalysis:
-
Plasma concentrations of the test compound (and potentially its major metabolites) are quantified using a validated LC-MS/MS method.
4. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): Key parameters for orally administered drugs.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a generalized experimental workflow for pharmacokinetic studies and a key signaling pathway influenced by NSD3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. opnme.com [opnme.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of NSD3-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling and Disposal of the NSD3 Inhibitor, NSD3-IN-3.
This document provides critical safety and logistical information for the proper disposal of this compound (CAS No. 445416-12-6), a potent inhibitor of the nuclear receptor binding SET domain protein 3 (NSD3). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and storage.
| Property | Value |
| CAS Number | 445416-12-6 |
| Storage Temperature (Short-term) | -20°C (up to 1 month) |
| Storage Temperature (Long-term) | -80°C (up to 6 months) |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1]
2. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to collect the spilled material.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Ensure the disposal container is clearly labeled.
3. Waste Collection:
-
All waste containing this compound, including empty containers, contaminated lab supplies (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.
-
Collect and store all this compound waste in a designated, tightly closed, and properly labeled container.[1]
4. Disposal Procedure:
-
This compound waste must be disposed of through a licensed hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
